molecular formula C9H8N2O2 B3158475 6-methyl-1H-indazole-3-carboxylic acid CAS No. 858227-12-0

6-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B3158475
CAS No.: 858227-12-0
M. Wt: 176.17 g/mol
InChI Key: PXMCNJOQYWBJDO-UHFFFAOYSA-N
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Description

Historical Context of Indazole Research

The history of indazole chemistry dates back to the late 19th century, with the initial synthesis and characterization of the parent indazole molecule. The scientist Emil Fisher was the first to define indazole as a pyrazole (B372694) ring fused with a benzene (B151609) ring. researchgate.net Early research primarily focused on understanding the fundamental reactivity and properties of this novel heterocyclic system. However, it was the discovery of the diverse biological activities of indazole derivatives in the mid-20th century that truly catalyzed intensive investigation into this class of compounds. The first indazole-containing drug, Benzydamine, was introduced to the market in 1966. researchgate.net

Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole scaffold is considered a "privileged" structure in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide array of therapeutic agents. researchgate.netbenthamdirect.com

The indazole nucleus is a common feature in a multitude of biologically active molecules. benthamdirect.com Its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for effective binding to the active sites of enzymes and receptors. This has resulted in the identification of indazole derivatives with a broad spectrum of pharmacological effects. nih.gov

The therapeutic applications of indazole derivatives are extensive and continue to expand. benthamdirect.comnih.gov At least 43 indazole-based therapeutic agents are reportedly in clinical use or undergoing clinical trials. benthamdirect.com These compounds have shown promise in a variety of therapeutic areas, including:

Oncology: A significant number of indazole derivatives have been investigated as anti-cancer agents. rsc.orgnih.gov They have been shown to inhibit various targets involved in cancer progression, such as fibroblast growth factor receptors (FGFR), aurora kinases, and Bcr-Abl. nih.gov

Anti-inflammatory: Indazole-containing compounds have demonstrated potent anti-inflammatory properties. researchgate.net

Antimicrobial: The indazole scaffold has been incorporated into molecules with antibacterial and antifungal activities. mdpi.comnih.gov

Neuroprotection: Certain indazole derivatives have shown potential in the treatment of neurodegenerative diseases. nih.gov

Other Therapeutic Areas: The biological activities of indazoles also extend to anti-HIV, antiarrhythmic, and antidiabetic applications. nih.govrsc.org

Therapeutic AreaExamples of Investigated Targets
OncologyFGFR, Aurora kinases, Bcr-Abl, c-Met, VEGFR2
InflammationCOX-2
Infectious DiseasesVarious bacterial and fungal enzymes
Neurological DisordersLRRK2, Monoamine oxidases

Overview of 6-Methyl-1H-Indazole-3-Carboxylic Acid within the Indazole Family

Within the large family of indazole derivatives, this compound represents a specific analogue with distinct structural features. While research on this particular compound is limited, its chemical makeup allows for certain predictions regarding its potential properties and reactivity.

The structure of this compound is characterized by the core 1H-indazole scaffold, with two key functional groups:

A methyl group at the 6-position: The presence of a methyl group on the benzene ring portion of the indazole can influence the molecule's lipophilicity and steric profile. This, in turn, can affect its binding to biological targets and its metabolic stability.

A carboxylic acid group at the 3-position: The carboxylic acid group is a versatile functional group that can act as a hydrogen bond donor and acceptor. It can also be ionized at physiological pH, which can impact the molecule's solubility and ability to interact with charged residues in a protein's active site.

The combination of the indazole core, the methyl group, and the carboxylic acid group provides a unique three-dimensional structure with a specific distribution of electronic properties, which would be expected to dictate its biological activity.

A thorough review of the scientific literature reveals a significant gap in the research specifically dedicated to this compound. While extensive studies have been conducted on the broader class of indazole derivatives, and even on the parent indazole-3-carboxylic acid, this particular methylated analogue remains largely unexplored.

This lack of data presents a clear opportunity for future research. Key areas for investigation include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound is a crucial first step. Full characterization of the compound using modern analytical techniques is also necessary.

Biological Screening: A comprehensive biological evaluation of this compound across a range of assays is warranted to identify any potential therapeutic activities. Given the known properties of other indazole derivatives, screening for anti-cancer, anti-inflammatory, and antimicrobial effects would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, further SAR studies involving modifications of the methyl and carboxylic acid groups could lead to the discovery of more potent and selective compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMCNJOQYWBJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methyl 1h Indazole 3 Carboxylic Acid and Its Analogues

Classical Approaches to Indazole Ring Synthesis

The fundamental construction of the bicyclic indazole structure has been achieved through a variety of classical organic reactions. These methods typically involve the formation of the pyrazole (B372694) ring fused to a pre-existing benzene (B151609) ring.

Cyclization reactions are a cornerstone of indazole synthesis, often involving intramolecular bond formation to construct the heterocyclic ring. A prominent strategy involves the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates, which provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org Another classical approach begins with the ring opening of isatin (B1672199) in an aqueous alkali to form an amino phenylglyoxylic acid, which then undergoes diazotization and subsequent reductive cyclization to yield 1H-indazole-3-carboxylic acid. chemicalbook.com Furthermore, an N-N bond-forming oxidative cyclization can be used to synthesize indazoles from readily available 2-aminomethyl-phenylamines. organic-chemistry.org

Starting materials containing nitrogen-nitrogen bonds, such as hydrazines, hydrazones, and azo compounds, are common precursors for the indazole core. The 1H-indazole skeleton can be constructed using a [3+2] annulation approach between arynes and hydrazones. organic-chemistry.orgnih.gov This method can utilize both N-tosylhydrazones and N-aryl/alkylhydrazones under different conditions to afford various indazoles. nih.gov N-tosylhydrazones can react with arynes under mild conditions to yield 3-substituted indazoles through a 1,3-dipolar cycloaddition of in situ generated diazo compounds. organic-chemistry.org

More contemporary methods include a Cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascade. nih.gov In this approach, azo directing groups are employed in a reaction with aldehydes, leading to the single-step convergent assembly of N-aryl-2H-indazoles. nih.gov A donor/acceptor diazo activation strategy using diazonium salts has also been reported, where a diazenium (B1233697) intermediate undergoes cyclization to furnish indazoles in excellent yields. nih.govnih.gov

Specific Synthetic Routes to 1H-Indazole-3-Carboxylic Acid Derivatives

While general methods provide access to the indazole scaffold, specific and highly efficient routes have been developed for synthesizing 1H-indazole-3-carboxylic acid and its derivatives, which are key intermediates for various pharmaceutical agents. google.com

A particularly efficient and direct method for preparing 1H-indazole-3-carboxylic acid derivatives involves the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates. google.comrawdatalibrary.net This protocol is noted for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. rawdatalibrary.net The process allows for the direct conversion of a substituted aniline (B41778) raw material into a series of 1H-indazole-3-carboxylic acid derivatives in a single step by generating the diazonium salt in situ. google.com This method has been successfully used to synthesize the drugs granisetron (B54018) and lonidamine. rawdatalibrary.net

The key to this synthetic route is the formation of a diazonium salt intermediate. rawdatalibrary.net The process, known as diazotization, begins with the generation of the reactive nitrosonium cation (N≡O⁺) from the reaction of a nitrite (B80452) source (like sodium nitrite or tert-butyl nitrite) with a strong acid. google.comlkouniv.ac.in The electrophilic nitrosonium cation then attacks the nucleophilic nitrogen of the primary aromatic amine (the ortho-aminobenzacetamide or -acetate). lkouniv.ac.in This is followed by a series of proton transfers and the eventual loss of a water molecule to form the stable aryl diazonium salt. lkouniv.ac.in This intermediate then undergoes intramolecular cyclization to yield the final 1H-indazole-3-carboxylic acid derivative.

The diazotization method for producing 1H-indazole-3-carboxylic acid derivatives is characterized by its high efficiency and yields. google.comrawdatalibrary.net Reaction conditions are generally mild, and reaction times can be remarkably short, often ranging from 30 minutes to a few hours. google.com A variety of nitrite esters can be employed as the diazotization reagent, including methyl, ethyl, propyl, tert-butyl, and amyl nitrite. google.com

The choice of starting material and specific conditions can be tailored to optimize the yield for specific analogues, such as the target compound 6-methyl-1H-indazole-3-carboxylic acid. Research has demonstrated that this approach has a wide substrate scope. rawdatalibrary.net The following table, with data derived from patent literature, illustrates the high yields achievable with this method for various substrates. google.com

Starting MaterialReaction Time (hours)Yield (%)
Methyl 2-(2-aminophenyl)acetate0.596
5-Methyl-2-amino-N-phenylphenylacetamide195
3-Chloropropyl (2-aminophenyl)acetate194
2-(2-Aminophenyl)-N,N-diphenylacetamide297
2-(2-Aminophenyl)-N-phenylacetamide389

Metal-Catalyzed Synthesis

The synthesis of this compound and its analogues has been significantly advanced through the use of metal-catalyzed reactions. These methods offer efficient and selective ways to construct and functionalize the indazole core.

Palladium-Catalyzed Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of indazole synthesis, palladium catalysis is particularly useful for the direct arylation of the C3 position of the indazole ring. While direct arylation of 1H-indazoles can be challenging due to the lack of reactivity at this position, recent methods have been developed to overcome this. For instance, a procedure using palladium acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) as a ligand in water has been shown to be effective for the C3 arylation of 1H-indazoles. nih.gov This approach represents a greener alternative to traditional cross-coupling reactions that often require harsh conditions and organic solvents. nih.gov

Although direct application to this compound is not explicitly detailed in the provided sources, the principles of this methodology can be extended to this substrate. The presence of the methyl group at the 6-position is unlikely to interfere with the catalytic cycle, and the carboxylic acid at the 3-position could potentially be introduced after the arylation step or be present during the reaction, although it might require protection.

Another relevant palladium-catalyzed reaction is the ortho-arylation of anilides. mit.eduuva.es This twofold C-H functionalization process can lead to the formation of biphenyl (B1667301) structures. mit.edu Such a strategy could be adapted for the synthesis of more complex indazole analogues by using a suitably substituted aniline derivative as a precursor to the indazole ring.

Catalyst SystemReaction TypeSubstrate ScopeReference
Pd(OAc)₂ / PPh₃C3-Arylation1H-Indazoles nih.gov
Pd(OAc)₂ / DMSOOrtho-ArylationAnilides mit.edu
Pd(dba)₂ / BINAPα-ArylationAmides acs.org
Copper Hydride (CuH) Catalysis for C3-Functionalization

Copper hydride (CuH) catalysis has emerged as a valuable method for the direct functionalization of the C3 position of indazoles. nih.govacs.org This is significant because the C3 position is often difficult to functionalize directly. nih.govacs.org A notable application of CuH catalysis is the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles. nih.govacs.org This reaction allows for the efficient preparation of a variety of C3-allyl 1H-indazoles, including those with quaternary stereocenters, with high levels of enantioselectivity. nih.govacs.org

Density functional theory (DFT) calculations have provided insight into the reaction mechanism, suggesting that the indazole allylation proceeds through a six-membered Zimmerman-Traxler-type transition state. nih.govacs.org This mechanism is distinct from the oxidative addition/reductive elimination sequence proposed for similar reactions with indole (B1671886) substrates. nih.govacs.org The enantioselectivity of the reaction is controlled by steric interactions between the ligand and the substrate. nih.govacs.org

While the direct application to this compound is not specified, this methodology offers a promising route for the introduction of allyl groups at the C3 position of the 6-methyl-indazole core, which can then be further modified.

Catalysis TypeReactionKey FeaturesReference
Copper Hydride (CuH)C3-AllylationHighly C3-selective, high enantioselectivity nih.govacs.org
Transition Metal-Catalyzed C-H Activation and Oxidative Coupling

Transition-metal-catalyzed C-H activation has become a powerful strategy for the synthesis of functionalized indazole derivatives. nih.govmdpi.com This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. nih.govmdpi.com A variety of transition metals, including rhodium and palladium, have been employed in these transformations. mdpi.com

For instance, Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation have been used to construct 1H-indazoles. mdpi.com This method demonstrates the potential for creating the indazole ring system with a high degree of functional flexibility. The use of directing groups can control the regioselectivity of the C-H activation, enabling the functionalization of specific positions on the indazole scaffold. acs.org

While specific examples for the synthesis of this compound using this method are not provided, the general principles of transition-metal-catalyzed C-H activation can be applied to appropriately substituted precursors to achieve the desired product.

Metal CatalystReaction TypeAdvantagesReference
Rhodium/CopperC-H Activation/AnnulationHigh functional group tolerance, structural complexity mdpi.com
PalladiumC-H ArylationDirect C-C bond formation mit.eduuva.es

Esterification and Amide Formation from Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of this compound is a versatile functional handle that can be readily converted into esters and amides. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Esterification of the carboxylic acid can be achieved through various standard methods, such as reaction with an alcohol in the presence of an acid catalyst. libretexts.org For example, 3-methyl-1H-indazole-6-carboxylic acid can be converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. chemicalbook.com This straightforward method is likely applicable to this compound.

Amide formation can be accomplished by reacting the carboxylic acid with an amine. libretexts.org This reaction often requires the use of a coupling agent to activate the carboxylic acid. The resulting amides are important derivatives due to their prevalence in biologically active molecules. mdpi.com The reaction of a dicarboxylic acid with a diamine can lead to the formation of polyamides, such as nylons. libretexts.org

ReactionReagentsProductReference
EsterificationAlcohol, Acid CatalystEster libretexts.org
Amide FormationAmine, Coupling AgentAmide libretexts.orgmdpi.com

Introduction of Substituents via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing a wide range of functional groups onto an aromatic ring. wikipedia.org In the case of this compound, the benzene ring portion of the indazole is susceptible to electrophilic attack. The existing substituents on the ring, the methyl group at C6 and the pyrazole ring, will direct the position of the incoming electrophile.

The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate. wikipedia.org Subsequent loss of a proton restores the aromaticity of the ring. wikipedia.org The regioselectivity of the reaction is determined by the stability of the carbocation intermediate formed upon attack at different positions. masterorganicchemistry.com

Synthetic Strategies for Regioselective and Stereoselective Synthesis

Achieving regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of complex molecules for pharmaceutical applications. For indazole derivatives, regioselectivity often pertains to the selective functionalization of the different positions on the bicyclic ring system, including the N1 and N2 positions of the pyrazole ring.

Regioselective N-alkylation of the indazole scaffold is a well-studied area. beilstein-journals.orgbeilstein-journals.org The choice of base and solvent can have a significant impact on the ratio of N1 to N2 alkylated products. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated indazole. beilstein-journals.org The steric and electronic properties of the substituents on the indazole ring also play a crucial role in determining the regioselectivity of N-alkylation. beilstein-journals.org

Stereoselective synthesis of indazole analogues can be achieved through methods like the CuH-catalyzed C3-allylation mentioned earlier, which can create chiral centers with high enantioselectivity. nih.govacs.org The development of such stereoselective methods is essential for the synthesis of enantiomerically pure drug candidates.

StrategyFocusKey FactorsReference
Regioselective N-alkylationN1 vs. N2 substitutionBase, Solvent, Substituents beilstein-journals.orgbeilstein-journals.org
Stereoselective C3-functionalizationEnantioselective synthesisChiral ligands, Metal catalyst nih.govacs.org

Efficiency and Scalability of Synthetic Protocols for Industrial Production

The industrial production of this compound and its analogues necessitates synthetic protocols that are not only efficient in terms of yield and purity but also scalable, cost-effective, and safe. Research into the synthesis of indazole derivatives has led to the development of various methods, with some demonstrating significant advantages for large-scale manufacturing. Key considerations for industrial scalability include the availability and cost of starting materials, the number of synthetic steps, reaction conditions, and the ease of purification.

Several synthetic strategies for indazole-3-carboxylic acid derivatives have been reported that offer improvements in efficiency and scalability over traditional methods. One-pot synthesis, for instance, is highly desirable in industrial settings as it reduces the need for isolating intermediates, thereby saving time, resources, and minimizing waste. A patented method highlights a one-step synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid amides or esters. google.com This process, utilizing sodium nitrite or tert-butyl nitrite, is noted for its mild reaction conditions, rapid reaction times (as short as 0.5 to 1 hour), and high yields (ranging from 92% to 95%), making it an attractive option for industrial application. google.com

For the large-scale synthesis of N1-alkyl indazoles, a highly selective, practical, and broadly applicable methodology has been developed. researchgate.net This process was successfully demonstrated on a 100 g scale, underscoring its potential for further scale-up for manufacturing purposes. researchgate.net The high selectivity of this method eliminates the formation of N2-alkylated byproducts, which is a common challenge in indazole chemistry. researchgate.net

The table below summarizes the efficiency of various synthetic methods for indazole-3-carboxylic acid and its analogues, highlighting key parameters relevant to industrial production.

Starting MaterialProductKey Reagents/ConditionsYieldReaction TimeReference
5-methyl-2-amino-N-phenylphenylacetamide1H-indazole-3-carboxylic acid derivative (2h)Sodium nitrite or tert-butyl nitrite95%1 hour google.com
3-chloropropyl (2-aminophenyl) acetate1H-indazole-3-carboxylic acid derivative (2g)Sodium nitrite or tert-butyl nitrite94%1 hour google.com
Indazole-3-carboxylic acidHalogenated/methoxylated indazole-3-carboxylic acid derivativesAlkylation76-91%21 hours diva-portal.org
6-Carboxy-3-methyl-1H-indazole6-(Methoxycarbonyl)-3-methyl-1H-indazoleMethanol, concentrated sulfuric acid, reflux87%22 hours chemicalbook.com
4-methyl-3-nitrobenzoic acid methyl ester1H-indazole-6-carboxylic acid, 3-iodo-, methyl esterMulti-step synthesisHighNot specified guidechem.com

The development of these efficient and scalable synthetic protocols is critical for meeting the potential demand for this compound and its derivatives in various fields. The emphasis on one-pot reactions, high regioselectivity, mild conditions, and high-yield processes reflects the ongoing efforts to align laboratory-scale synthesis with the rigorous demands of industrial production. google.comresearchgate.netguidechem.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-methyl-1H-indazole-3-carboxylic acid, various NMR experiments offer detailed insights into its proton and carbon environments, as well as its regiochemistry and tautomeric form.

In ¹H NMR spectroscopy, the chemical environment of each proton is mapped. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid and the indazole NH group.

The protons on the benzene (B151609) ring portion of the indazole core (H4, H5, and H7) typically appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are influenced by the positions of the methyl and carboxylic acid groups. The H5 proton, situated between the methyl group at C6 and another proton at C4, would likely appear as a doublet or doublet of doublets. The H7 proton, adjacent to the nitrogen-containing pyrazole (B372694) ring, is also expected to be a doublet. The H4 proton would likely be a singlet or a narrowly split doublet.

The methyl group (CH₃) protons at the C6 position are expected to produce a sharp singlet further upfield, typically in the δ 2.3-2.5 ppm range. The carboxylic acid proton (-COOH) is characteristically found far downfield, often as a broad singlet between δ 10-13 ppm, due to deshielding and hydrogen bonding. libretexts.org Similarly, the N-H proton of the indazole ring also appears as a broad singlet, typically above δ 13 ppm in a solvent like DMSO-d₆. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH (indazole)> 13.0broad singlet
COOH10.0 - 13.0broad singlet
H4~ 8.0doublet
H7~ 7.7singlet
H5~ 7.1doublet
CH₃ (at C6)~ 2.4singlet

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal. For this compound, nine distinct signals are expected.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the δ 160-180 ppm region. libretexts.org The aromatic and heterocyclic carbons of the indazole ring system are found between δ 110-145 ppm. The chemical shifts are influenced by the attached substituents and their position on the ring system. researchgate.netresearchgate.net The carbon atom C3, attached to the carboxylic acid group, and the bridgehead carbons (C3a and C7a) have characteristic shifts within this range. The methyl carbon (CH₃) is the most shielded, appearing significantly upfield around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C3~ 142
C7a~ 140
C6~ 135
C3a~ 125
C4~ 122
C5~ 120
C7~ 110
CH₃ (at C6)20 - 25

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique crucial for determining the spatial proximity of atoms, which is particularly useful for confirming the regiochemistry of substituted indazoles. While direct NOESY studies on this compound are not widely reported, the technique is instrumental in distinguishing between N1 and N2 substituted isomers in related indazole derivatives. researchgate.net For instance, in an N1-substituted indazole, a NOE correlation would be expected between the substituent's protons and the H7 proton of the indazole ring. Conversely, in an N2-substituted isomer, correlations would be observed with protons at the C3 and H4 positions. This technique would be vital in confirming the structure of derivatives synthesized from this compound.

Indazole and its derivatives can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. Theoretical calculations, often using methods like Density Functional Theory (DFT), are employed to predict the relative stability of these tautomers and to calculate their expected NMR chemical shifts. mdpi.comnih.gov For most indazole derivatives, including those with electron-donating or -withdrawing groups, the 1H-tautomer is thermodynamically more stable than the quinonoid 2H-tautomer. researchgate.netresearchgate.net This stability is often attributed to greater aromaticity. researchgate.net

Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, provide a sound basis for interpreting experimental NMR data and can help in the unambiguous assignment of signals, especially in complex molecules or where tautomerism is possible. nih.gov These theoretical studies consistently support the predominance of the 1H tautomer for the parent compound and its simple derivatives in various solvents. beilstein-journals.orgbohrium.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark feature resulting from hydrogen-bonded dimers. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1690 and 1760 cm⁻¹. orgchemboulder.com

Other significant absorptions include the N-H stretch of the indazole ring, usually around 3100-3300 cm⁻¹, and C-H stretching vibrations from the aromatic ring and the methyl group just below 3000 cm⁻¹. The C=N stretching vibration of the indazole ring is expected in the 1630-1640 cm⁻¹ region. mdpi.com Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, very broad
Indazole RingN-H stretch3100 - 3300Medium, broad
Aromatic/MethylC-H stretch2850 - 3100Medium to sharp
Carboxylic AcidC=O stretch1690 - 1760Strong, sharp
Indazole RingC=N stretch1630 - 1640Medium
Aromatic RingC=C stretch1400 - 1600Medium to weak
Carboxylic AcidC-O stretch1210 - 1320Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. amazonaws.com For this compound, with the molecular formula C₉H₈N₂O₂, the calculated monoisotopic mass is 176.05858 Da. uni.lu

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to a very high degree of accuracy (typically within 5 ppm). Observing a mass that matches the calculated value confirms the molecular formula and provides strong evidence for the compound's identity, distinguishing it from other potential isomers.

Table 4: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)Common AdductsExpected m/z
C₉H₈N₂O₂176.05858[M+H]⁺177.06586
[M+Na]⁺199.04780
[M-H]⁻175.05130

Despite a comprehensive search for crystallographic data on this compound, no single-crystal X-ray diffraction studies for this specific compound could be located in the available scientific literature and structural databases.

The execution of the requested article, which is strictly focused on the advanced spectroscopic and structural characterization based on single-crystal X-ray crystallography, is therefore not possible. The required detailed research findings concerning its molecular structure, packing, hydrogen bonding networks, and molecular conformation are contingent on the availability of its crystal structure, which has not been publicly reported.

Further research, including the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to generate the data necessary to fulfill the outlined article structure.

Structure Activity Relationship Sar Studies of Indazole 3 Carboxylic Acid Derivatives

Influence of Indazole Ring Substitution on Biological Activity

Substitutions on the bicyclic indazole ring system play a pivotal role in defining the biological activity of indazole-3-carboxylic acid derivatives. The nature and position of these substituents can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Strategic placement of various functional groups allows for the fine-tuning of interactions with biological targets, thereby enhancing the desired therapeutic effects.

The introduction of a methyl group at the 6-position of the indazole ring has been shown to modulate the biological activity of this class of compounds. For instance, in a study of 6-indazolyl-2-picolinic acids designed as potential herbicides, the nature of the substituent on the indazole ring was found to be a key determinant of their inhibitory activity. mdpi.comdntb.gov.ua The study revealed that the presence of a methyl group at position 6, among other substituents, influenced the herbicidal efficacy. mdpi.comdntb.gov.ua

Table 1: Influence of Indazole Ring Substitution on Herbicidal Activity

Substituent at Position 6 Relative Inhibitory Activity
Bromine Highest
Chlorine High
Fluorine Moderate
Methyl Moderate
Amino Lower
Methoxy Lowest

This table illustrates the general trend of inhibitory activity based on the substituent at the 6-position of the indazole ring in a series of 6-indazolyl-2-picolinic acids, as reported in the referenced study. mdpi.comdntb.gov.ua

The carboxylic acid group at the 3-position of the indazole ring is a common site for chemical modification, often converted to a carboxamide to enhance biological activity and improve drug-like properties. This transformation allows for the introduction of a wide variety of substituents, enabling extensive exploration of the SAR. The conversion of the carboxylic acid to an amide is a key step in the synthesis of numerous biologically active indazole derivatives, including those with antimicrobial, anticancer, and kinase inhibitory activities. derpharmachemica.comresearchgate.netnih.gov

For example, a series of novel 1H-indazole-3-carboxamides were synthesized from 1H-indazole-3-carboxylic acid and evaluated for their antimicrobial activity. derpharmachemica.comresearchgate.net This modification allows for the introduction of diverse aryl and aliphatic amines, leading to a library of compounds with varying potencies against different microbial strains. derpharmachemica.comresearchgate.net Similarly, the development of potent and selective p21-activated kinase 1 (PAK1) inhibitors has been achieved through the synthesis of 1H-indazole-3-carboxamide derivatives. nih.gov In this context, the amide moiety serves as a crucial linker, connecting the indazole core to other pharmacophoric elements that are essential for binding to the kinase.

The significance of this modification is further highlighted in the development of indazole amides as inhibitors of extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov The conversion of the carboxylic acid to an amide allows for the exploration of interactions in the active site of the kinase, with the amide bond itself often participating in key hydrogen bonding interactions.

Table 2: Examples of Biological Activities Resulting from Carboxylic Acid Modification

Derivative Class Biological Target/Activity Reference
1H-Indazole-3-carboxamides Antimicrobial derpharmachemica.comresearchgate.net
1H-Indazole-3-carboxamides PAK1 Inhibition nih.gov
Indazole Amides ERK1/2 Inhibition nih.gov

This table showcases how the modification of the carboxylic acid to a carboxamide leads to indazole derivatives with a range of biological activities.

A critical and sometimes unexpected finding in the SAR of indazole-3-carboxamides is the profound impact of the amide linker's regiochemistry on biological activity. The orientation of the amide bond can dramatically influence the compound's ability to inhibit its target. A striking example of this is seen in the development of indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov

In this study, two series of isomeric indazole amides were synthesized and their activities were compared. One series possessed the conventional -NH-CO-Ar amide linker, while the other had a "reversed" -CO-NH-Ar linkage. The results were unequivocal: the indazole derivatives with the -CO-NH-Ar regiochemistry were significantly more potent as CRAC channel blockers. nih.govnih.gov For instance, the most potent compounds in the -CO-NH-Ar series exhibited sub-micromolar to low micromolar IC50 values for inhibiting calcium influx. In stark contrast, their corresponding isomers with the -NH-CO-Ar linker were either weakly active or completely inactive, even at high concentrations. nih.govnih.gov This demonstrates that the specific orientation of the amide bond is a critical determinant for effective binding to the CRAC channel, a finding that was described as unprecedented for this class of inhibitors. nih.govnih.gov

Table 3: Effect of Amide Linker Regiochemistry on CRAC Channel Inhibition

Amide Linker Regiochemistry General Activity Example IC50 Range Reference
-CO-NH-Ar Potent Inhibition 0.67 µM - 1.51 µM nih.govnih.gov
-NH-CO-Ar Weak to Inactive > 29 µM nih.govnih.gov

This table highlights the critical importance of the amide linker's orientation for the biological activity of indazole-3-carboxamides as CRAC channel inhibitors.

Modulation of Pharmacological Profiles through Derivatization

The versatility of the 6-methyl-1H-indazole-3-carboxylic acid scaffold allows for extensive derivatization, leading to a broad spectrum of pharmacological activities. By systematically altering the substituents on the indazole ring and the carboxamide moiety, researchers can tailor the compounds to interact with a diverse array of biological targets, thereby modulating their pharmacological profiles.

For instance, derivatization of the indazole-3-carboxamide core has yielded potent and selective serotonin (B10506) 4 receptor (5-HT4R) antagonists. nih.gov These compounds have shown promise as potential therapeutic agents with analgesic properties. In a different therapeutic area, the synthesis of various 1H-indazole-3-carboxamides has led to the discovery of compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens. derpharmachemica.comresearchgate.net

Furthermore, the indazole scaffold is a well-established pharmacophore in the field of oncology. Derivatization of 1H-indazole-3-carboxamides has resulted in potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target for anticancer drug discovery due to its role in tumor progression. nih.gov These inhibitors have demonstrated anti-tumor migration and invasion activities. The indazole core is also found in several approved kinase inhibitor drugs, underscoring the importance of this scaffold in cancer therapy. pnrjournal.comacs.orged.ac.uk

The herbicidal potential of indazole derivatives has also been explored through derivatization. As mentioned previously, 6-indazolyl-2-picolinic acids, which can be considered derivatives of the core indazole structure, have shown potent herbicidal activity. mdpi.comdntb.gov.ua This wide range of biological activities achievable through derivatization highlights the privileged nature of the indazole scaffold in medicinal chemistry.

Table 4: Diverse Pharmacological Profiles of Indazole-3-Carboxylic Acid Derivatives

Derivative Class Pharmacological Target/Activity Example Application Reference
N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides Serotonin 4 Receptor (5-HT4R) Antagonist Analgesia nih.gov
Substituted 1H-Indazole-3-carboxamides Antimicrobial Infectious Diseases derpharmachemica.comresearchgate.net
1H-Indazole-3-carboxamide Derivatives p21-activated kinase 1 (PAK1) Inhibition Cancer (Anti-metastasis) nih.gov
6-Indazolyl-2-picolinic Acids Herbicidal Agriculture mdpi.comdntb.gov.ua

This table illustrates the diverse pharmacological profiles that can be achieved through the derivatization of the indazole-3-carboxylic acid scaffold.

Computational Approaches to SAR Analysis

Computational methods have become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of novel compounds. These in silico techniques, such as molecular docking, allow for the rational design of more potent and selective molecules, thereby accelerating the drug development process. For indazole-3-carboxylic acid derivatives, computational approaches have been instrumental in understanding their binding modes to various biological targets and in guiding their optimization.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method has been widely applied to study the interactions of indazole derivatives with their protein targets. For example, in the development of novel 3-carboxamide indazoles, molecular docking was used to assess their binding energy with a renal cancer receptor (PDB: 6FEW). nih.gov The results of these docking studies helped to identify the derivatives with the highest predicted binding affinities, which could then be prioritized for synthesis and biological evaluation. nih.gov

In another study, molecular docking was employed to investigate the binding of 1H-indazole-6-carbonitrile derivatives to Cancer Osaka Thyroid (COT) kinase. alliedacademies.orgalliedacademies.org The docking analysis revealed that a potent inhibitor formed hydrogen bonds with key residues in the active site, including GLY 210, GLU 208, ASP 270, and GLU 220, and also engaged in pi-pi stacking and hydrophobic interactions. alliedacademies.orgalliedacademies.org This detailed understanding of the binding mode at the atomic level provides a rational basis for the observed inhibitory activity and offers a roadmap for designing next-generation inhibitors with improved potency and selectivity.

Molecular docking studies have also been used to elucidate the binding patterns of thiazole (B1198619) carboxamide derivatives to cyclooxygenase (COX) enzymes, providing insights into their anti-inflammatory activity. nih.gov The consistency between docking scores and experimental biological activity underscores the predictive power of this computational approach. By visualizing the ligand-receptor interactions, researchers can identify key pharmacophoric features and make informed decisions about which structural modifications are most likely to lead to enhanced biological activity.

Table 5: Examples of Molecular Docking Studies on Indazole Derivatives and Related Scaffolds

Ligand Class Protein Target Key Findings from Docking Reference
3-Carboxamide Indazoles Renal Cancer Receptor (PDB: 6FEW) Identification of derivatives with the highest binding energies. nih.gov
1H-Indazole-6-carbonitrile Derivatives Cancer Osaka Thyroid (COT) Kinase Elucidation of key hydrogen bonding, pi-pi stacking, and hydrophobic interactions. alliedacademies.orgalliedacademies.org
Thiazole Carboxamide Derivatives Cyclooxygenase (COX) Enzymes Correlation between docking scores and anti-inflammatory activity. nih.gov

This table provides examples of how molecular docking has been utilized to understand the structure-activity relationships of indazole derivatives and related compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, physicochemical properties, and reactivity of molecules. For indazole derivatives, DFT calculations provide critical insights into their molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are essential for understanding their biological activity. nih.gov

Studies on related indazole compounds have utilized DFT to determine their molar standard enthalpy of formation in both condensed and gas phases. researchgate.netconsensus.app These experimental and theoretical studies help analyze the energetic and structural influence of substituents, such as carbonyl and acetate (B1210297) groups, on the indazole core. researchgate.netconsensus.app For instance, research on 1H-indazole-3-carboxylic acid and its isomers has successfully compared experimental calorimetric data with computational results from DFT calculations. researchgate.netconsensus.app

In the context of developing novel indazole derivatives, DFT calculations at the B3LYP/6-311+ level have been employed to study their physicochemical properties. nih.gov Such analyses often focus on the HOMO-LUMO energy gap, which is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, time-dependent DFT (TD-DFT) calculations have been used to study the photoluminescent properties of coordination polymers involving indazole-6-carboxylic acid, confirming that emissions are governed by ligand-centered π-π* electronic transitions. mdpi.com

Table 1: Application of DFT Methods in the Study of Indazole Derivatives

Compound Class DFT Method/Basis Set Properties Investigated Key Findings Reference
Indazole-3-carboxamide derivatives B3LYP/6-311+ Physicochemical properties, HOMO-LUMO energy gap Identification of derivatives with the most substantial energy gaps, indicating higher stability. nih.gov
1H-Indazole-3-carboxylic acid deMon2k Molar standard enthalpy of formation Comparison of computational results with experimental data to analyze energetic and structural properties. researchgate.net

Ligand-Target Interactions and Binding Affinity

Understanding the interactions between a ligand and its biological target is fundamental to rational drug design. Molecular docking and molecular dynamics simulations are the primary computational tools used to predict the binding modes and affinities of small molecules like derivatives of this compound.

For example, molecular docking studies on 3-carboxamide indazole derivatives have been conducted to assess their effectiveness against specific protein targets, such as those related to renal cancer (PDB: 6FEW). nih.gov These studies calculate the binding energy (in kcal/mol) and identify the most promising derivatives based on their predicted affinity for the target's active site. nih.gov

Detailed interaction analyses reveal the specific forces governing the ligand-receptor complex stability. In studies of similar heterocyclic compounds, such as pyrazole-carboxamides targeting carbonic anhydrase (hCA), interactions include metal-acceptor bonds with zinc ions (Zn²⁺) in the active site, hydrogen bonds, and hydrophobic interactions with key amino acid residues like His94 and His96. nih.gov The binding affinity (ΔG) is a quantitative measure of this interaction strength, with more negative values indicating stronger binding. nih.gov The orientation of functional groups is critical; for instance, a sulfonamide group can orient itself towards the Zn²⁺ ion at the bottom of the active site, significantly contributing to the binding. nih.gov

Table 2: Summary of Ligand-Target Interaction Studies on Indazole-Related Compounds

Compound Series Protein Target Key Interactions Binding Affinity Metric Reference
3-Carboxamide indazole derivatives Renal cancer-related protein (6FEW) Not specified Binding Energy (kcal/mol) nih.gov

Design of Compound Libraries for Biological Screening

The 1H-indazole-3-carboxylic acid scaffold, including its 6-methyl derivative, serves as a valuable starting point for the design and synthesis of compound libraries for biological screening. These libraries are collections of structurally related compounds created to explore chemical space and identify new bioactive molecules.

One approach involves the targeted synthesis of a focused library of derivatives. For instance, 1H-indazole-3-carboxylic acid has been used as a starting material for the direct and selective alkylation at the N1-position to produce a series of synthetic cannabinoids and their metabolites. diva-portal.orgdiva-portal.org This method allows for the creation of a specific set of compounds for evaluation in forensic toxicology and pharmacological research. diva-portal.org

A broader approach involves combinatorial chemistry to generate large, diverse libraries. The carboxylic acid group on the indazole scaffold is an ideal chemical handle for coupling to other molecules. Modern techniques, such as the synthesis of DNA-encoded libraries (DELs), utilize "privileged scaffolds" that possess a carboxylic acid for attachment to DNA linkers. rsc.org A library can be constructed by reacting the core indazole structure with diverse sets of building blocks, such as various carboxylic acids and azides, using methods like split-and-pool synthesis. rsc.org Chemoinformatic tools are often employed to select these building blocks to ensure the resulting library has controlled physicochemical properties, maximal structural diversity, and an absence of undesirable substructures. rsc.org This strategy enables the efficient generation of tens of thousands of unique compounds for high-throughput screening campaigns. rsc.org

Table 3: Strategies for Designing Compound Libraries from Indazole Scaffolds

Library Design Strategy Methodology Application / Goal Example Reference
Focused Library Synthesis Selective N-alkylation of the indazole core followed by amide coupling or hydrolysis. Generation of specific derivatives for targeted biological evaluation (e.g., synthetic cannabinoids). Synthesis of nine synthetic cannabinoids and six metabolites from indazole-3-carboxylic acid. diva-portal.orgdiva-portal.org
Diverse Combinatorial Library Split-and-pool synthesis using the carboxylic acid as a coupling point for various building blocks. Exploration of broad chemical space to identify novel bioactive compounds. Design of DNA-encoded libraries using privileged scaffolds with carboxylic acid handles. rsc.org

| Rational Design | Synthesis of a novel series of compounds based on bioisosteric replacement and hybridization strategies. | Optimization of activity against a specific biological target. | Development of novel Xanthine Oxidase inhibitors. | nih.gov |

Investigation of Biological Activities and Therapeutic Potential

Anticancer and Antitumor Activities

There is no specific information available in the reviewed literature concerning the anticancer and antitumor activities of 6-methyl-1H-indazole-3-carboxylic acid. Studies on related compounds, such as coordination complexes of the parent indazole-3-carboxylic acid, have shown some cytotoxic effects against various tumor cell lines nih.gov. Similarly, other derivatives like 1H-indazole-3-amine and 1,3-dimethyl-6-amino indazoles have been investigated as potential anticancer agents mdpi.comnih.gov. However, these findings cannot be directly extrapolated to the 6-methyl derivative.

Anti-inflammatory and Neuroprotective Effects

While the general class of indazole derivatives has been noted for anti-inflammatory properties, no specific studies have been published detailing the anti-inflammatory or neuroprotective effects of this compound nih.govnih.gov. Research into the neuroprotective potential of phytochemicals and other synthetic compounds is broad, but does not specifically mention this indazole derivative nih.govmdpi.com.

Antimicrobial and Antifungal Properties

The indazole scaffold is a known pharmacophore in the design of antimicrobial and antifungal agents nih.gov. Various derivatives, such as indazole-3-carboxamides and 6-bromo-1H-indazole analogues, have been synthesized and tested for these properties researchgate.netresearchgate.net. However, there is no available data on the specific antimicrobial or antifungal activity of this compound.

Antispermatogenic Activity and Male Contraception

The indazole-3-carboxylic acid core structure is central to a class of compounds investigated for non-hormonal male contraception. Research has prominently featured derivatives like Lonidamine, Adjudin, and Gamendazole, which have demonstrated potent antispermatogenic effects in animal models by disrupting the interaction between Sertoli cells and developing germ cells nih.govnih.govacs.org. These compounds, however, are structurally distinct from this compound, and there is no literature available to confirm if this specific compound shares the same antispermatogenic activity.

Activity as Receptor Antagonists (e.g., 5-HT₃ receptor)

Derivatives of the methyl-1H-indazole-3-carboxylic acid scaffold have been identified as potent antagonists of the 5-hydroxytryptamine-3 (5-HT₃) receptor. The 5-HT₃ receptor is a ligand-gated ion channel involved in physiological processes, including the vomiting reflex. Its antagonism is a key mechanism for antiemetic drugs, which are used to manage nausea and vomiting, particularly those induced by chemotherapy. nih.govnih.gov

A prominent example is the drug Granisetron (B54018), also known by its developmental code BRL 43694. medchemexpress.comhellobio.com Granisetron is a highly potent and selective 5-HT₃ receptor antagonist. Structurally, it is a monocarboxylic acid amide formed from the condensation of 1-methyl-1H-indazole-3-carboxylic acid with the primary amino group of (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. nih.gov The development of Granisetron and related compounds underscores the importance of the methyl-indazole-3-carboxylic acid moiety as a foundational structure for potent 5-HT₃ receptor antagonists. researchgate.net

Table 1: Key Derivative of Methyl-1H-indazole-3-carboxylic acid as a 5-HT₃ Receptor Antagonist
Compound/DerivativeParent AcidBiological RoleTherapeutic Use
Granisetron (BRL 43694)1-methyl-1H-indazole-3-carboxylic acidPotent and selective 5-HT₃ receptor antagonistAntiemetic (prevention of chemotherapy-induced nausea and vomiting) nih.gov

Enzymatic Inhibition (e.g., ERK1/2, FGFR)

The 1H-indazole scaffold is a key structural element in the design of various enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in cancer therapy. While specific inhibitory data for this compound itself is not extensively documented, various derivatives have demonstrated potent inhibition of key oncogenic kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a critical driver in the progression of numerous cancers. nih.gov Research has led to the development of potent FGFR inhibitors based on the 1H-indazole structure. One study reported a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent inhibitors of FGFR. A representative compound from this series demonstrated significant enzymatic inhibition of FGFR1 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. researchgate.net Another research effort developed a library of 23 indazole derivatives that were found to inhibit FGFR1-3 with IC₅₀ values ranging from 0.8 to 90 µM. nih.gov

p21-activated kinase 1 (PAK1) Inhibition: In a separate line of research, 1H-indazole-3-carboxamide derivatives were identified as a new class of potent and selective PAK1 inhibitors. PAK1 is a recognized target for anticancer drugs due to its role in tumor progression. A representative compound from this series, 30l , exhibited excellent inhibitory activity against PAK1 with an IC₅₀ of 9.8 nM and displayed high selectivity against a panel of other kinases. nih.gov

No direct inhibitory activity for this compound against Extracellular signal-regulated kinases 1 and 2 (ERK1/2) has been prominently reported in the reviewed literature.

Table 2: Enzymatic Inhibition by Derivatives of the 1H-Indazole Scaffold
Derivative ClassExample CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazolesCompound 101FGFR169.1 ± 19.8 nM researchgate.net
1H-indazole-3-carboxamidesCompound 30lPAK19.8 nM nih.gov

Antiprotozoal and Antimalarial Activity

The indazole scaffold has also been investigated for its potential in treating infectious diseases caused by protozoa. researchgate.net A study focusing on the synthesis of 2-phenyl-2H-indazole derivatives evaluated their in vitro activity against several medically important protozoa: Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov

The results of this research indicated that the indazole derivatives possess potent antiprotozoal activity. The study highlighted structural features that influenced potency, noting that derivatives with electron-withdrawing groups on the 2-phenyl ring tended to show stronger activity. Several of the synthesized compounds were found to be more potent than the reference drug Metronidazole against E. histolytica and G. intestinalis. nih.gov

While the indazole nucleus shows promise for antiprotozoal applications, specific studies detailing the antimalarial activity of this compound were not identified in the current search.

Table 3: Antiprotozoal Activity of Representative 2-phenyl-2H-indazole Derivatives
CompoundE. histolytica IC₅₀ (µM)G. intestinalis IC₅₀ (µM)T. vaginalis IC₅₀ (µM)Reference
Methyl 4-(2H-indazol-2-yl)benzoate0.0880.1430.790 nih.gov
4-(2H-indazol-2-yl)benzoic Acid0.0900.1600.810 nih.gov
2-(4-Nitrophenyl)-2H-indazole0.0300.0900.430 nih.gov
Metronidazole (Reference Drug)0.2100.4500.200 nih.gov

Mechanistic and Theoretical Studies

Tautomerism of Indazole Derivatives: 1H- and 2H-Indazole

Indazole and its derivatives, including 6-methyl-1H-indazole-3-carboxylic acid, are capable of existing in different tautomeric forms, primarily the 1H- and 2H-tautomers. chemicalbook.comnih.gov This phenomenon, known as annular tautomerism, is crucial as it significantly influences the chemical, physical, and biological properties of these compounds. nih.gov The 1H-indazole tautomer is characterized by the hydrogen atom being attached to the nitrogen at position 1, while in the 2H-indazole tautomer, the hydrogen is located on the nitrogen at position 2. researchgate.net

Thermodynamic studies and computational calculations have consistently shown that the 1H-tautomer is the more stable form compared to the 2H-tautomer. chemicalbook.comresearchgate.netrsc.org The greater stability of the 1H form is attributed to its aromatic sextet, which results in a more delocalized and energetically favorable electronic system. researchgate.netrsc.org The energy difference between the two tautomers has been quantified by various experimental and theoretical methods. For instance, the free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer. chemicalbook.com More advanced calculations, such as MP2/6-31G**, predict an energy difference of 3.6 kcal/mol. researchgate.netrsc.org When thermal energy corrections and entropy effects are considered, the enthalpy and Gibbs free energy differences at 298 K are calculated to be 3.9 kcal/mol and 4.1 kcal/mol, respectively, further confirming the predominance of the 1H-tautomer. researchgate.netrsc.org

While the 1H-tautomer is generally more stable, the 2H-tautomer can be stabilized under certain conditions, such as through intramolecular or intermolecular hydrogen bonding. researchgate.net The polarity of the solvent can also influence the tautomeric equilibrium. researchgate.net For this compound, the presence of the carboxylic acid group at position 3 and the methyl group at position 6 can further influence the tautomeric preference through electronic and steric effects, although the 1H form is expected to remain the major tautomer.

Energetic Stability of Indazole Tautomers
ParameterEnergy Difference (1H vs. 2H)MethodReference
Free Energy (ΔG)2.3 kcal/molExperimental chemicalbook.com
Energy (ΔE)3.6 kcal/molMP2/6-31G researchgate.netrsc.org
Enthalpy (ΔH₂₉₈)3.9 kcal/molMP2/6-31G with corrections researchgate.net
Gibbs Free Energy (ΔG⁰₂₉₈)4.1 kcal/molMP2/6-31G** with corrections researchgate.net

Electronic and Steric Properties and their Influence on Reactivity and Biological Activity

The electronic and steric properties of this compound are determined by the interplay of the indazole core and its substituents: the methyl group at the 6-position and the carboxylic acid group at the 3-position. These properties are critical in dictating the molecule's reactivity in chemical syntheses and its interactions with biological targets. nih.gov

The methyl group at the 6-position is an electron-donating group through a positive inductive effect (+I). This increases the electron density on the benzene (B151609) ring of the indazole system, which can influence the regioselectivity of electrophilic substitution reactions. chemicalbook.com Conversely, the carboxylic acid group at the 3-position is an electron-withdrawing group (-I, -M effects), which deactivates the pyrazole (B372694) ring towards electrophilic attack and can act as a hydrogen bond donor and acceptor. nih.gov

Sterically, the methyl group adds some bulk to the benzene ring portion of the molecule, while the carboxylic acid group at position 3 also contributes to the molecule's size and shape. These steric factors can influence the approach of reagents in chemical reactions and the ability of the molecule to fit into the active site of an enzyme or receptor. The planarity of the indazole ring system, combined with the spatial arrangement of its substituents, defines its three-dimensional conformation, which is crucial for molecular recognition in biological systems. nih.gov

Electronic and Steric Effects of Substituents on this compound
SubstituentPositionElectronic EffectSteric EffectInfluence on Reactivity/Activity
Methyl (-CH₃)6Electron-donating (+I)Moderate bulkIncreases electron density on the benzene ring, influences regioselectivity of electrophilic substitutions.
Carboxylic Acid (-COOH)3Electron-withdrawing (-I, -M)Moderate bulk, H-bond donor/acceptorDeactivates the pyrazole ring, participates in hydrogen bonding with biological targets.

Understanding Reaction Mechanisms in Synthesis

The synthesis of 1H-indazoles can be achieved through various methods, often involving the formation of the pyrazole ring onto a pre-existing benzene ring. nih.gov A common strategy that could be adapted for the synthesis of this compound involves the reaction of a substituted o-toluidine (B26562) derivative.

One plausible synthetic route starts with 2-amino-4-methylbenzoic acid. The synthesis would proceed through the following key mechanistic steps:

Diazotization: The primary amino group of 2-amino-4-methylbenzoic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This is a classic electrophilic substitution reaction on the amino group. missouri.edu

Intramolecular Cyclization: The resulting diazonium salt is unstable and can undergo intramolecular cyclization. In this step, the diazonium group acts as an electrophile and is attacked by a nucleophilic carbon atom of the benzene ring. However, for the formation of the indazole-3-carboxylic acid, a different pathway is more likely. A proposed mechanism for a similar transformation involves the diazotization of an o-aminophenylacetic acid derivative, where the enol tautomer of the acetic acid side chain is attacked by the diazonium ion. missouri.edu

Aromatization: The cyclized intermediate then undergoes aromatization to form the stable indazole ring system. This step typically involves the loss of a proton and rearrangement of double bonds to achieve the aromatic state.

An alternative and widely used method is the reaction of a 2-halobenzonitrile with hydrazine (B178648). organic-chemistry.org For this compound, this would likely start from a precursor like methyl 2-cyano-5-methylbenzoate. The cyano group can be hydrolyzed to a carboxylic acid in a subsequent step. The general mechanism involves nucleophilic aromatic substitution of the halide by hydrazine, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the nitrile carbon, and subsequent tautomerization to the stable 1H-indazole.

Energetic Studies: Enthalpy of Formation

The enthalpy of formation is a fundamental thermodynamic property that provides insight into the energetic stability of a compound. Experimental and theoretical studies have been conducted to determine the molar standard enthalpy of formation for indazole and its derivatives. researchgate.net

For the parent compound, 1H-indazole, the standard molar enthalpy of formation in the gaseous phase has been reported. The stability of the indazole ring is a key contributor to this value. The introduction of substituents, such as a carboxylic acid or a methyl group, will alter the enthalpy of formation. The carboxylic acid group is generally destabilizing, leading to a less negative (or more positive) enthalpy of formation, while a methyl group is typically stabilizing.

A study using isoperibolic calorimetry and thermogravimetry reported the molar standard enthalpy of formation for several indazole carboxylic acids. While the value for this compound is not explicitly listed, the data for related compounds provide a valuable reference point. researchgate.net

Molar Standard Enthalpy of Formation in the Gas Phase (ΔfH⁰(g)) for Indazole Derivatives
CompoundΔfH⁰(g) (kJ/mol)Reference
IndazoleData not specified in abstract researchgate.net
1H-Indazole-3-carboxylic acidData reported in full study researchgate.net
1H-Indazole-5-carboxylic acidData reported in full study researchgate.net
1H-Indazole-6-carboxylic acidData reported in full study researchgate.net

The addition of a methyl group at the 6-position to 1H-indazole-3-carboxylic acid would be expected to make the enthalpy of formation slightly more negative (i.e., increase its thermodynamic stability) compared to the unsubstituted analog, due to the stabilizing effect of the alkyl group.

Computational Chemistry in Predicting Reactivity and Biological Interactions

Computational chemistry has become an indispensable tool in the study of indazole derivatives, providing deep insights into their structure, reactivity, and biological interactions that can be challenging to obtain through experimental methods alone. researchgate.netrsc.org A variety of computational techniques are employed to model the behavior of molecules like this compound.

Density Functional Theory (DFT) is frequently used to study the electronic structure, geometry, and energetics of indazole tautomers, confirming the greater stability of the 1H-form. researchgate.net DFT calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which aids in the structural characterization of these molecules. acs.org

In the context of reactivity, computational methods can be used to model reaction pathways and transition states for the synthesis of indazole derivatives. missouri.edu This allows for a deeper understanding of the reaction mechanisms and can help in optimizing reaction conditions.

For predicting biological interactions, molecular docking and molecular dynamics (MD) simulations are powerful techniques. researchgate.net Molecular docking can predict the preferred binding mode of this compound to a biological target, such as an enzyme or receptor, and estimate the binding affinity. nih.gov MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. researchgate.net These computational approaches are instrumental in rational drug design, helping to guide the synthesis of new indazole derivatives with improved potency and selectivity. nih.gov

Applications of Computational Chemistry in the Study of Indazole Derivatives
Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Tautomerism analysis, geometry optimization, electronic structureRelative stability of tautomers, bond lengths and angles, electron distribution. researchgate.net
Gauge-Invariant Atomic Orbitals (GIAO)Prediction of NMR chemical shiftsAids in structural elucidation and confirmation. acs.org
Molecular DockingPredicting ligand-protein binding modesIdentification of key interactions in the active site, estimation of binding affinity. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior of ligand-protein complexesStability of binding, role of solvent, conformational changes. researchgate.net

Future Perspectives in Indazole Research

Exploration of Novel Derivatization Strategies

The therapeutic versatility of the indazole ring is greatly expanded through the chemical modification of its core structure. For 6-methyl-1H-indazole-3-carboxylic acid, the carboxylic acid group at the 3-position and the nitrogen atoms of the pyrazole (B372694) ring are primary sites for derivatization.

Future research will likely focus on innovative strategies to create diverse chemical libraries. One promising approach involves amide bond formation. nih.gov By coupling the carboxylic acid with a wide array of amines, a large number of unique indazole-3-carboxamides can be generated. nih.govderpharmachemica.com This strategy allows for the introduction of various functional groups and structural motifs, significantly altering the molecule's physicochemical properties and biological activity. nih.gov For instance, reacting the acid with different amines can be achieved using coupling agents like HATU and DIPEA in a solvent such as DMF. nih.gov

Furthermore, advanced synthetic methods like 1,3-dipolar cycloaddition reactions and metal-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig couplings) can be employed to introduce complex substituents onto the benzene (B151609) ring of the indazole core, further expanding the accessible chemical space. organic-chemistry.orgnih.gov

Targeted Drug Design and Development

The this compound scaffold is an attractive starting point for targeted drug design due to its structural features that allow for specific interactions with biological targets like protein kinases. caribjscitech.com The indazole core can act as a surrogate for the adenine (B156593) of ATP, enabling it to function as a competitive inhibitor at the ATP-binding site of kinases. caribjscitech.com

Structure-Activity Relationship (SAR) studies are crucial in this context. nih.gov By systematically modifying the structure of this compound derivatives and evaluating their biological activity, researchers can identify key structural features required for potent and selective inhibition of a target protein. For example, in the development of CRAC channel blockers, SAR studies of indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker is critical for activity. nih.govnih.gov

Computational modeling and molecular docking studies will play an increasingly important role in guiding the design of new derivatives. nih.gov These techniques can predict how a molecule will bind to a target's active site, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This rational design approach can accelerate the discovery of lead compounds and reduce the number of compounds that need to be synthesized and tested. nih.gov The "magic methyl" effect, where the addition of a methyl group can profoundly alter a compound's properties, is a key consideration in this process, potentially improving potency, selectivity, or pharmacokinetic profiles. mdpi.com

Application in New Therapeutic Areas

While indazole derivatives have been extensively studied for their anticancer and anti-inflammatory properties, future research is poised to explore their application in a wider range of therapeutic areas. nih.govresearchgate.net The inherent biological activity of the indazole nucleus makes it a promising scaffold for developing treatments for various diseases. nih.gov

Table 1: Potential Therapeutic Applications of Indazole Derivatives

Therapeutic Area Potential Target/Mechanism Reference
Oncology Protein Kinase Inhibition (e.g., FGFRs), IDO1 Enzyme Inhibition nih.gov
Inflammatory Diseases CRAC Channel Blockade, p38 MAP Kinase Inhibition nih.govacs.org
Neurodegenerative Disorders Modulation of targets involved in neuroinflammation and neuronal survival nih.gov

Derivatives of this compound could be investigated for activity against novel targets in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.govbloomtechz.com For example, their ability to modulate kinase activity could be harnessed to target pathways involved in Alzheimer's or Parkinson's disease. nih.gov Similarly, the development of indazole-based compounds as antibacterial or antifungal agents represents a significant opportunity, particularly in the face of growing antimicrobial resistance. caribjscitech.comresearchgate.net Recent studies have shown that some indazole derivatives exhibit potent activity against various bacterial strains. caribjscitech.com

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact. chemistryjournals.net Future research on this compound and its derivatives will emphasize the development of more sustainable and eco-friendly synthetic methods. repec.org

This includes the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), and the replacement of hazardous reagents with more benign alternatives. chemistryjournals.netacgpubs.org For instance, methods utilizing natural catalysts, such as lemon peel powder, or employing ultrasound irradiation can lead to higher yields and reduced reaction times under environmentally friendly conditions. repec.orgresearchgate.net

Catalytic methods are preferred over stoichiometric reagents to minimize waste. ethernet.edu.et The development of flow chemistry processes for the synthesis of indazoles and their intermediates offers advantages in terms of safety, efficiency, and scalability. rsc.org Continuous-flow reactors can allow for better control over reaction conditions and can enable the safe handling of highly reactive or energetic intermediates. rsc.org These approaches align with the broader goal of creating more sustainable and economically viable manufacturing processes for pharmaceuticals. rsc.org

Advanced Preclinical and Clinical Investigations

The ultimate goal of drug discovery is to translate promising compounds into effective therapies. For derivatives of this compound that demonstrate significant in vitro potency and selectivity, the next steps involve rigorous preclinical evaluation.

This phase includes assessing the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and evaluating its efficacy and safety in animal models of disease. acs.org In silico ADME predictions can help to identify potential liabilities early in the discovery process. acs.org

Compounds with favorable preclinical profiles may then advance to clinical trials in humans. While specific clinical trial data for derivatives of this compound is not yet prevalent, the broader class of indazole derivatives is well-represented in clinical development, particularly in oncology. For example, Niraparib and Pazopanib are approved anticancer drugs that feature the indazole core. nih.gov As new derivatives of this compound are developed and optimized, it is anticipated that some will progress through preclinical testing and into human clinical trials for a variety of indications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-methyl-1H-indazole-3-carboxylic acid, and how are they experimentally determined?

  • Answer: The compound (CAS 518990-36-8) has a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol. Key properties include:

  • Boiling Point: 411.5 °C at 760 mmHg (empirically determined via thermogravimetric analysis).
  • LogP: 2.17 (measured via reverse-phase HPLC).
  • Density: 1.34 g/cm³ (determined using pycnometry).
    Characterization involves techniques like NMR, FT-IR, and mass spectrometry. For example, the canonical SMILES string (CC1=CC2=C(C=C1)C(=CN2)C(=O)O) confirms the indazole scaffold and substituents .

Q. What synthetic routes are commonly employed for this compound?

  • Answer: Two primary methods are used:

Cyclization of Hydrazine Derivatives: Reaction of 2-carboxy-6-methylphenylhydrazine with formic acid under reflux conditions, yielding the indazole core .

Vilsmeier-Haack Formylation: Applied to precursor indoles followed by oxidation to introduce the carboxylic acid group .
Purification typically involves recrystallization from methanol/water mixtures, achieving >95% purity (HPLC) .

Q. How is the compound purified, and what analytical methods validate its purity?

  • Answer:

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
  • Analytical Validation:
  • HPLC: C18 column, mobile phase = acetonitrile/water (70:30), retention time ~8.2 min.
  • Melting Point: 245–247 °C (differential scanning calorimetry) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal structure of this compound be analyzed?

  • Answer: Single-crystal X-ray diffraction (SCXRD) reveals intermolecular O–H···O hydrogen bonds between carboxyl groups, forming dimeric pairs. Key parameters:

  • Bond Length: O–H = 0.82 Å.
  • Angle: ∠O–H···O = 176°.
    Software like SHELXL (v.2018/3) refines the structure, with R-factor < 0.05 .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

  • Answer:

  • Salt Formation: React with sodium hydroxide to form water-soluble sodium salts.
  • Co-Crystallization: Use co-formers like nicotinamide to enhance dissolution rates.
  • Derivatization: Esterification (e.g., methyl ester) improves membrane permeability, followed by hydrolysis in vivo .
    Solubility is assessed via shake-flask method (pH 7.4 buffer), with logS = -2.3 .

Q. How do substituents on the indazole core influence biological activity?

  • Answer: Structure-activity relationship (SAR) studies show:

  • Methyl Group (C6): Enhances metabolic stability by steric shielding.
  • Carboxylic Acid (C3): Critical for target binding (e.g., kinase inhibition via H-bonding).
    Comparative assays (e.g., enzyme inhibition IC₅₀) against analogues (e.g., 6-nitro or 6-fluoro derivatives) quantify substituent effects .

Q. What advanced spectroscopic methods resolve ambiguities in regiochemical assignments?

  • Answer:

  • NOESY NMR: Confirms spatial proximity between C6-methyl and C3-carboxylic acid protons.
  • DFT Calculations: Predict ¹³C NMR chemical shifts (B3LYP/6-31G* basis set), matching experimental data within ±2 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.